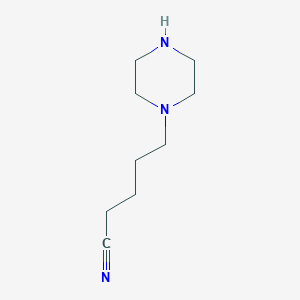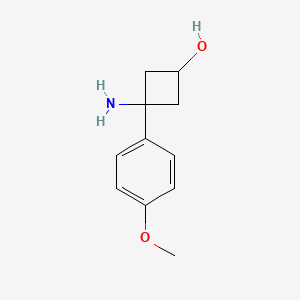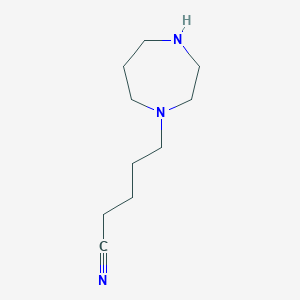
5-(1,4-Diazepan-1-yl)pentanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1,4-Diazepan-1-yl)pentanenitrile is an organic compound that belongs to the class of diazepanes. It has a molecular formula of C10H19N3 and a molecular weight of 181.28 g/mol. This compound is characterized by the presence of a diazepane ring, which is a seven-membered ring containing two nitrogen atoms.
Mecanismo De Acción
Target of Action
5-(1,4-Diazepan-1-yl)pentanenitrile belongs to the class of organic compounds known as diazepanes. It is structurally similar to diazepam, a long-acting benzodiazepine . The primary targets of these compounds are the gamma-aminobutyric acid (GABA) receptors in the central nervous system . These receptors play a crucial role in inhibitory neurotransmission, helping to reduce neuronal excitability .
Mode of Action
The compound interacts with GABA receptors, enhancing the activity of this inhibitory neurotransmitter . This enhancement results in increased inhibitory signals in the brain, leading to effects such as sedation, muscle relaxation, and reduction of anxiety .
Biochemical Pathways
The activation of GABA receptors leads to the opening of chloride channels, causing hyperpolarization of the neuron. This makes it less likely for the neuron to fire, thus reducing neuronal activity . This mechanism is part of the broader GABAergic signaling pathway, which plays a key role in many functions of the central nervous system, including sleep regulation and anxiety response .
Pharmacokinetics
Its action is further prolonged by the even longer half-life of its principal active metabolite, desmethyldiazepam . These properties may impact the bioavailability and duration of action of this compound.
Result of Action
The enhancement of GABA activity by this compound can lead to various effects at the molecular and cellular level. These include decreased neuronal excitability, leading to sedative, muscle relaxant, and anxiolytic effects . In the context of disease, these effects can help manage conditions such as anxiety disorders, seizures, and alcohol withdrawal syndrome .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,4-Diazepan-1-yl)pentanenitrile typically involves the reaction of 1,4-diazepane with a suitable nitrile precursor under controlled conditions. One common method involves the nucleophilic substitution reaction where 1,4-diazepane reacts with 5-bromopentanenitrile in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are conducted in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
5-(1,4-Diazepan-1-yl)pentanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the nitrile group to an amine.
Substitution: The diazepane ring can undergo nucleophilic substitution reactions, where nucleophiles replace one of the hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Corresponding oxides and carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted diazepanes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-(1,4-Diazepan-1-yl)pentanenitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Diazepane: The parent compound of 5-(1,4-Diazepan-1-yl)pentanenitrile.
5-Bromopentanenitrile: A precursor used in the synthesis of this compound.
Other Diazepanes: Compounds with similar diazepane rings but different substituents.
Uniqueness
This compound is unique due to the presence of both a diazepane ring and a nitrile group, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications.
Propiedades
IUPAC Name |
5-(1,4-diazepan-1-yl)pentanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3/c11-5-2-1-3-8-13-9-4-6-12-7-10-13/h12H,1-4,6-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWSCLJDSPHGZIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)CCCCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Nitro-N-[1-(pyridin-4-yl)ethyl]aniline](/img/structure/B6352651.png)

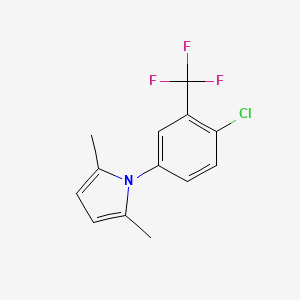

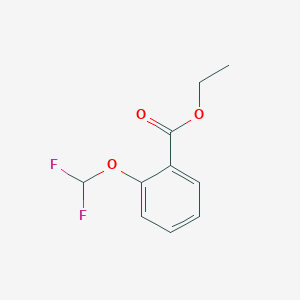

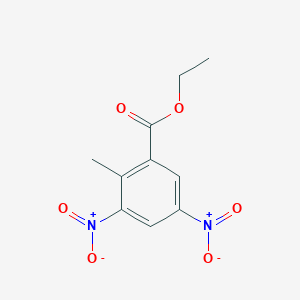
![tert-Butyl (2S)-2-[(1R)-1-hydroxyethyl]pyrrolidine-1-carboxylate](/img/structure/B6352685.png)




